molecular formula C26H23N3OS B2568189 3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-95-0

3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2568189
CAS RN: 536705-95-0
M. Wt: 425.55
InChI Key: DSFXIJXNUHLWSM-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that belongs to the pyrimidoindole family. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts have been emphasized for their role in synthesizing pyrimidine derivatives, demonstrating the broader synthetic applications and bioavailability of pyranopyrimidine scaffolds. These compounds, including variations like "3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one," are investigated for their applicability in medicinal and pharmaceutical industries due to their complex structures and challenging synthesis processes (Parmar, Vala, & Patel, 2023).

Optoelectronic Material Development

Research into pyrimidine and indole derivatives highlights their significance in developing novel optoelectronic materials. These compounds are integral in creating materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their exceptional luminescent properties and the ability to form π-extended conjugated systems (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry Applications

The diverse bioactivities of pyrimidine and indole derivatives, including antitumor, antimicrobial, anti-Alzheimer’s, anti-atherosclerosis, and antioxidant activities, underscore their potential as medicinal compounds. These activities are attributed to the compounds' ability to interact with various biological targets, offering insights into their utility in developing therapeutic agents (Li et al., 2022).

Synthetic Pathways and Chemical Transformations

The synthesis and chemical transformations of thiophene and pyrimidine derivatives are well-documented, showcasing their powerful synthetic potential and application in creating heterocyclic compounds. These studies provide a basis for understanding the synthetic routes and potential chemical applications of complex molecules like "3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one" (Petrov & Androsov, 2013).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-(1-phenylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c1-16-13-17(2)15-20(14-16)29-25(30)24-23(21-11-7-8-12-22(21)27-24)28-26(29)31-18(3)19-9-5-4-6-10-19/h4-15,18,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFXIJXNUHLWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

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